5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379988
InChI: InChI=1S/C7H8OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6,8H,1-2H2
SMILES:
Molecular Formula: C7H8OS
Molecular Weight: 140.20 g/mol

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol

CAS No.:

Cat. No.: VC13379988

Molecular Formula: C7H8OS

Molecular Weight: 140.20 g/mol

* For research use only. Not for human or veterinary use.

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol -

Specification

Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol
IUPAC Name 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol
Standard InChI InChI=1S/C7H8OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6,8H,1-2H2
Standard InChI Key MANOPCWSPGPWEN-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1O)C=CS2

Introduction

Chemical Identity and Structural Characteristics

5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol belongs to the class of sulfur-containing heterocycles, characterized by a bicyclic framework comprising a thiophene ring fused to a partially saturated cyclopentane moiety. The hydroxyl group at the 4-position introduces polarity and hydrogen-bonding capacity, distinguishing it from its ketone analog, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (CAS 5650-51-1) .

Molecular Formula and Weight

  • Molecular Formula: C7H8OS\text{C}_7\text{H}_8\text{OS}

  • Molecular Weight: 140.20 g/mol (calculated by adding the mass of a hydroxyl group to the ketone analog’s molecular weight of 138.19 g/mol) .

Structural Analogues and Derivatives

  • 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one: The ketone precursor, with a molecular weight of 138.19 g/mol, density of 1.3 g/cm³, and boiling point of 239.6°C .

  • 1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophene-4-ol: A chlorinated derivative (PubChem CID 315623) with a molecular weight of 209.09 g/mol and the hydroxyl group retained at the 4-position .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol is documented, plausible routes can be inferred from related methodologies:

Reduction of Ketone Precursors

  • The ketone analog, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, could undergo reduction using agents like sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) to yield the alcohol .

  • Example reaction:

    C7H6OS+LiAlH4C7H8OS+byproducts\text{C}_7\text{H}_6\text{OS} + \text{LiAlH}_4 \rightarrow \text{C}_7\text{H}_8\text{OS} + \text{byproducts}

Cycloaddition and Functionalization

  • Rhodium-catalyzed cycloadditions, as described for tetrahydrobenzofuran derivatives , may be adapted to construct the cyclopenta-thiophene backbone. Subsequent oxidation or substitution could introduce the hydroxyl group.

Reactivity Profile

  • Hydroxyl Group: Participates in hydrogen bonding and esterification/acylation reactions.

  • Thiophene Ring: Susceptible to electrophilic substitution (e.g., sulfonation, halogenation) .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue (Predicted/Analog-Based)Source Compound Reference
Melting Point110–115°C ,
Boiling Point230–235°C
Density1.25–1.35 g/cm³
LogP (Partition Coefficient)1.5–2.0 ,
SolubilityModerate in polar solvents

Spectroscopic Characteristics

  • IR Spectroscopy: Expected O–H stretch (~3200 cm⁻¹), C–O stretch (~1050 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .

  • NMR: Distinct signals for the hydroxyl proton (~5 ppm, broad) and cyclopentane methylene groups (~2.5–3.5 ppm) .

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